2-Nonanone
Overview
Description
Mechanism of Action
Target of Action
2-Nonanone primarily targets the DnaKJE-ClpB bichaperone system in bacteria . This system plays a crucial role in the refolding of heat-inactivated bacterial luciferases . The inhibitory activity of this compound is most pronounced in Escherichia coli cells lacking the small chaperone IbpB .
Mode of Action
This compound interacts with the hydrophobic segments of heat-inactivated substrates, competing with the chaperones IbpAB . In the absence of the small chaperone IbpB in E. coli cells, this compound blocks the hydrophobic segments of the polypeptides, inhibiting the action of the bichaperone system .
Biochemical Pathways
This compound is synthesized from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle . It inhibits the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases . This inhibition disrupts the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
It is known that this compound is a medium toxic compound with a rat ld50 of 400–4000 mg/kg . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of the refolding of heat-inactivated bacterial luciferases . This leads to the death of the bacteria . Additionally, this compound has been found to confer off-flavor perception .
Action Environment
As with many organic compounds, the improper disposal or release of this compound into the environment can cause harm . Therefore, environmental factors such as the presence of water bodies and the compound’s stability in various environmental conditions can influence the action, efficacy, and environmental impact of this compound .
Biochemical Analysis
Biochemical Properties
2-Nonanone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit luciferase refolding in wild type cells This suggests that this compound may interact with enzymes and proteins, potentially altering their function or activity
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the action of the bichaperone system in E. coli cells . Additionally, it has been shown to influence cell function in Caenorhabditis elegans, where it was found to reduce the response to the repellent this compound .
Molecular Mechanism
It is known that it can interfere with the ecdysone signaling pathway in Nasonia vitripennis . It has also been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is used as a pheromone component in certain beetle species, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in Caenorhabditis elegans, it was found that pre-exposure to this compound had a significant effect on the animals’ response to the substance .
Metabolic Pathways
It is known that this compound can be synthesized through the oxidation of nonanal, a process typically facilitated using an oxidizing agent such as potassium permanganate .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nonanone can be synthesized through several methods:
Oxidation of Nonanal: This process typically involves the use of an oxidizing agent such as potassium permanganate to convert nonanal to this compound.
Oxidation of 2-Nonanol: Another common method involves the oxidation of 2-Nonanol using chromic acid at room temperature.
Condensation of Acetone with Butyraldehyde: This method involves the condensation reaction between acetone and butyraldehyde.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of nonanal or 2-Nonanol due to the efficiency and scalability of these methods. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
Comparison with Similar Compounds
2-Nonanone can be compared with other similar compounds such as:
2-Heptanone: Similar to this compound, 2-Heptanone is a methyl ketone with a seven-carbon backbone.
2-Octanone: This compound has an eight-carbon backbone and shares similar properties and applications with this compound.
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it valuable in various industrial and research applications.
Properties
IUPAC Name |
nonan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYHJWLYTUGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Record name | METHYL HEPTYL KETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022125 | |
Record name | 2-Nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl heptyl ketone is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO], Liquid, colourless to pale yellow liquid with a fruity, floral, fatty, herbaceous odour | |
Record name | METHYL HEPTYL KETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Nonanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 2-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |
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Record name | 2-Nonanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/398/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
377.6 °F at 743 mmHg (USCG, 1999), 192.00 °C. @ 743.00 mm Hg | |
Record name | METHYL HEPTYL KETONE | |
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Record name | 2-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |
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Flash Point |
148 °F (USCG, 1999) | |
Record name | METHYL HEPTYL KETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
0.371 mg/mL at 25 °C, soluble in alcohol, propylene glycol, oil; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | 2-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |
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Record name | 2-Nonanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/398/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.832 (USCG, 1999) - Less dense than water; will float, 0.817-0.823 | |
Record name | METHYL HEPTYL KETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Nonanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/398/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.6 mmHg (USCG, 1999), 0.62 [mmHg] | |
Record name | METHYL HEPTYL KETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Nonanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
821-55-6 | |
Record name | METHYL HEPTYL KETONE | |
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URL | https://cameochemicals.noaa.gov/chemical/17826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Nonanone | |
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Record name | 2-Nonanone | |
Source | ChemIDplus | |
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Record name | 2-NONANONE | |
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Record name | 2-Nonanone | |
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Record name | 2-Nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022125 | |
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Record name | Nonan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.345 | |
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Record name | 2-NONANONE | |
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Record name | 2-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-5.8 °F (USCG, 1999), -15 °C | |
Record name | METHYL HEPTYL KETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Nonanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Nonanone interact with milk proteins?
A1: Research demonstrates that this compound binds primarily with milk proteins through hydrophobic interactions. [, , , , ] The strength of this binding varies depending on the specific protein and external factors like heat and pressure. [, ] For instance, binding affinity decreases in the order: Bovine Serum Albumin > β-Lactoglobulin > α-Lactalbumin > αs1-Casein > β-Casein. []
Q2: Does processing milk affect this compound binding to proteins?
A2: Yes, both heat treatment and high-pressure processing can alter the binding affinity of this compound to milk proteins. [] Heat and pressure denaturation generally weaken hydrophobic interactions, leading to decreased binding of this compound. []
Q3: How does this compound binding to milk proteins impact flavor perception?
A3: Binding to proteins like β-Lactoglobulin can significantly decrease the perceived odor intensity of this compound and other methyl ketones. [] This is because the interaction reduces the release of these volatile compounds into the headspace, thus impacting their aroma profile. []
Q4: Beyond milk proteins, how does this compound affect biological systems?
A4: In the nematode Caenorhabditis elegans, this compound acts as a repulsive odorant signaling threat. [] Exposure to this compound can trigger an avoidance response and impact olfactory masking, influencing the perception of other odorants. [, , ]
Q5: Does pre-exposure to this compound change the nematode's response?
A5: Interestingly, pre-exposure to this compound enhances, rather than reduces, the nematode's avoidance behavior. [] This suggests a non-associative learning process, potentially mediated by dopamine signaling via the DOP-3 receptor in RIC interneurons. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C9H18O, and its molecular weight is 142.24 g/mol.
Q7: Is there spectroscopic data available for this compound?
A7: While the provided research papers do not detail specific spectroscopic data, standard techniques like Infrared Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry can be used for structural characterization.
Q8: Can this compound be used in food packaging applications?
A8: Research suggests that this compound, due to its antifungal properties, holds potential for active packaging applications, particularly for fruits like strawberries. [, ] Controlled release of this compound in modified atmosphere packaging can inhibit fungal decay and extend shelf life. []
Q9: How does this compound affect elastomers used in fuel systems?
A9: Studies on fuel system elastomers show that this compound generally causes lower levels of volume expansion compared to other ketones like cyclopentanone and acetone. [] This suggests better compatibility with some elastomers, potentially making it suitable for use in fuel systems with controlled blend levels. []
Q10: Are there any applications of this compound in agriculture?
A10: Research indicates that this compound can act as a plant growth stimulator. [] Solid lipid nanoparticles (SLNs) loaded with this compound have been explored for controlled release in agricultural settings. []
Q11: How does exposure to this compound affect Lactuca sativa (lettuce)?
A11: Studies show that this compound released from SLNs can modulate growth and the antioxidant system of Lactuca sativa. [] This effect depends on the released dose, with some doses stimulating root and leaf development while others impact chlorophyll and carotenoid content. []
Q12: Has computational chemistry been used to study this compound?
A12: While the provided papers don't delve into detailed computational studies, techniques like molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into this compound's interactions, binding affinities, and potential applications.
Q13: How does the structure of this compound relate to its activity?
A13: The length of the carbon chain in methyl ketones, including this compound, influences their binding affinity to proteins like β-Lactoglobulin. [] Longer chains generally lead to increased hydrophobicity and stronger binding. [, ]
Q14: Does the position of the functional group in this compound impact its activity?
A14: Comparing this compound with aldehydes like nonanal and trans-2-nonenal reveals that the position of the functional group plays a role in binding to pea protein isolate (PPI). [] Nonanal, with the functional group at the end, exhibits higher binding than this compound, suggesting an influence of both hydrophobicity and potential chemical reactions with amino acid residues. []
Q15: How stable is this compound under various conditions?
A15: While specific stability data is not provided in the research papers, factors like temperature, pH, light exposure, and the presence of other chemicals can impact the stability of this compound. Further research focusing on stability under various conditions is necessary.
Q16: Are there any specific SHE regulations regarding this compound?
A16: While the provided research papers do not specifically address SHE regulations, it's crucial to consult relevant safety data sheets and regulatory guidelines (e.g., OSHA, REACH) for safe handling, storage, and disposal of this compound.
Q17: What analytical techniques are used to study this compound?
A17: Several analytical techniques are employed in the research papers to study this compound. These include:
- Gas Chromatography (GC): Used to separate and quantify this compound in various samples, such as milk, essential oils, and volatiles from biological systems. [, , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative data, allowing for the identification and quantification of this compound in complex mixtures. [, , , , , , , , , ]
- Headspace Solid-Phase Microextraction (HS-SPME): A sensitive technique for extracting volatile compounds, including this compound, from liquid or solid samples prior to GC or GC-MS analysis. [, , , ]
- Sensory Analysis: Used to evaluate the impact of this compound on flavor perception, particularly in food products. []
- Electronic Nose: Can be employed to rapidly assess the overall aroma profile of samples containing this compound, providing complementary data to traditional analytical techniques. []
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